3-Benzyl-3h-indazole-3-carbonitrile
CAS No.: 39678-56-3
Cat. No.: VC15945885
Molecular Formula: C15H11N3
Molecular Weight: 233.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 39678-56-3 |
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Molecular Formula | C15H11N3 |
Molecular Weight | 233.27 g/mol |
IUPAC Name | 3-benzylindazole-3-carbonitrile |
Standard InChI | InChI=1S/C15H11N3/c16-11-15(10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)17-18-15/h1-9H,10H2 |
Standard InChI Key | UGWUQWCBZPGEQO-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)CC2(C3=CC=CC=C3N=N2)C#N |
Introduction
Structural and Chemical Identity of 3-Benzyl-3H-Indazole-3-Carbonitrile
Molecular Architecture
3-Benzyl-3H-indazole-3-carbonitrile (C15H11N3, molecular weight 233.27 g/mol) consists of a bicyclic indazole system substituted with a benzyl group at the N1 position and a nitrile group at the C3 position. The planar indazole core facilitates π-π stacking interactions with biological targets, while the electron-withdrawing cyano group enhances electrophilicity at the C3 position, potentially influencing reactivity and binding affinity .
Synthetic Strategies for Indazole-Carbonitrile Derivatives
Palladium-Catalyzed Arylation
Wang et al. synthesized 1-ethyl-1H-indazole-3-carboxylate via esterification of N-ethyl indazolic acid, followed by hydrazide formation and Schiff base condensation . A similar approach could be employed for 3-benzyl-3H-indazole-3-carbonitrile:
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Esterification: React N-benzyl indazole-3-carboxylic acid with thionyl chloride to form the acyl chloride.
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Nitrile Formation: Treat the intermediate with potassium cyanide (KCN) under nucleophilic substitution conditions.
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Purification: Isolate the product via column chromatography (yield ~70–80%) .
Biological Activities of Structural Analogs
Table 1: Antiproliferative Activity of Selected Indazole Derivatives
Compound | Cell Line | IC50 (nM) | Target Kinases |
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89 | K562 | 6.50 | Bcr-Abl WT/T315I |
93 | HL60 | 8.3 | CHK1, CDK2 |
110 | WM3629 | 38.6 | BRAF, CRAF |
3j | C. albicans | 1000 | N/A (Antifungal) |
Antimicrobial Activity
The 3-phenyl-1H-indazole derivative 10g displayed potent activity against Candida albicans (MIC = 3.807 mM) and miconazole-resistant C. glabrata . Substituting the phenyl group with a benzyl moiety may enhance lipophilicity, potentially improving membrane permeability in Gram-positive bacteria .
Enzyme Inhibition
1-(3-Methylbenzoyl)-1H-indazole-3-carbonitrile (PubChem CID 71818549) inhibits neutrophil elastase, a serine protease involved in inflammation . Molecular docking suggests that the cyano group forms a hydrogen bond with Ser195 in the enzyme’s active site, a mechanism that 3-benzyl-3H-indazole-3-carbonitrile might replicate .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
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LogP: Predicted LogP = 2.8 (benzyl group increases hydrophobicity vs. unsubstituted indazole).
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Aqueous Solubility: <0.1 mg/mL at pH 7.4, necessitating prodrug strategies for oral administration .
Metabolic Stability
Cytochrome P450 assays for analog 89 revealed moderate clearance via CYP3A4 (t1/2 = 45 min), indicating potential drug-drug interactions . The benzyl group may undergo oxidative metabolism to form benzoic acid derivatives .
Challenges and Future Directions
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Synthetic Optimization: Current methods for indazole-carbonitrile synthesis suffer from low regioselectivity and yields <50% . Flow chemistry or microwave-assisted synthesis could improve efficiency.
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Target Identification: Proteomic studies are needed to identify binding partners beyond kinases and elastases.
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Toxicity Profiling: Benzyl-containing compounds may exhibit hepatotoxicity; in vivo studies in rodent models are essential .
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